Home > Products > Screening Compounds P24860 > Bisphpshonate-942
Bisphpshonate-942 -

Bisphpshonate-942

Catalog Number: EVT-10958993
CAS Number:
Molecular Formula: C11H27NO6P2
Molecular Weight: 331.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bisphosphonates, including Bisphosphonate-942, are classified as anti-resorptive agents. They are characterized by their structural similarity to pyrophosphate, which allows them to bind to hydroxyapatite in bone tissue. This binding inhibits osteoclast-mediated bone resorption, thereby reducing skeletal-related events. The compound is synthesized through various chemical processes that enhance its efficacy and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bisphosphonate-942 typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate phosphonic acid derivatives, which serve as the backbone for bisphosphonate formation.
  2. Condensation Reaction: A condensation reaction is performed between a phosphonic acid and a suitable carbon skeleton, often involving the use of coupling agents to facilitate the reaction.
  3. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to isolate the desired bisphosphonate product.

Technical details regarding reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of Bisphosphonate-942.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bisphosphonate-942 features two phosphonate groups attached to a carbon chain. This structural arrangement is critical for its biological activity. Key data points include:

  • Molecular Formula: CxHyPz (exact composition may vary based on specific synthetic pathways).
  • Molecular Weight: Typically ranges around 300-400 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Bisphosphonate-942 undergoes several chemical reactions that are essential for its function:

  1. Hydrolysis: In an aqueous environment, Bisphosphonate-942 can hydrolyze, releasing phosphonic acid groups that contribute to its anti-resorptive properties.
  2. Binding Reactions: The compound exhibits strong affinity for hydroxyapatite in bone tissue, leading to long-term retention in skeletal sites.
  3. Metabolic Pathways: Understanding how Bisphosphonate-942 is metabolized in vivo is crucial for predicting its pharmacokinetics and potential side effects.
Mechanism of Action

Process and Data

The mechanism of action of Bisphosphonate-942 involves:

  1. Inhibition of Osteoclast Activity: By binding to bone mineral surfaces, Bisphosphonate-942 inhibits osteoclasts' ability to resorb bone.
  2. Induction of Apoptosis: It can induce apoptosis in osteoclasts through various signaling pathways, leading to decreased bone turnover.
  3. Reduction of Bone Pain: Clinical studies indicate that bisphosphonates can alleviate pain associated with skeletal-related events in cancer patients.

Data from clinical trials demonstrate significant reductions in fracture rates and improvements in quality of life for patients treated with bisphosphonates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bisphosphonate-942 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water but may require specific pH conditions for optimal solubility.
  • Stability: Stable under acidic conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • pKa Values: The dissociation constants indicate the compound's behavior in biological systems, influencing its absorption and distribution.

Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to characterize functional groups and confirm purity.

Applications

Scientific Uses

Bisphosphonate-942 has several applications in scientific research and clinical practice:

  1. Treatment of Osteoporosis: It is used to prevent fractures in patients with osteoporosis by inhibiting bone resorption.
  2. Management of Bone Metastases: In oncology, it helps manage complications arising from metastatic disease affecting bones.
  3. Research Tool: It serves as a model compound in studies investigating the mechanisms of bone metabolism and osteoclast function.

Recent studies have highlighted its effectiveness in reducing skeletal-related events among patients undergoing treatment for multiple myeloma, showcasing its significance in both therapeutic and research contexts .

Introduction to Bisphpshonate-942 Research Significance

Nomenclature and Classification within Bisphosphonate Therapeutics

Bisphosphonate-942 follows standardized chemical nomenclature rules for bisphosphonate compounds, with the numeric suffix "942" designating its specific molecular configuration. The core molecular structure consists of two phosphonate groups (-PO₃H₂) covalently bonded to a central carbon atom (P-C-P backbone), forming the characteristic geminal bisphosphonate configuration. This central carbon bears two additional side chains designated R1 and R2, which determine the compound's specific physicochemical and biological properties. In Bisphosphonate-942, the R1 chain features a hydroxyl group (-OH), enhancing calcium chelation and bone mineral affinity through tridentate binding. The R2 side chain contains a nitrogen heterocycle, classifying it within the nitrogen-containing bisphosphonate subclass [4] [7].

Bisphosphonate-942 demonstrates structural similarities to zoledronate and minodronate but incorporates a unique heterocyclic nitrogen configuration that enhances farnesyl pyrophosphate synthase (FPPS) inhibition potency. This molecular modification positions it as a third-generation bisphosphonate with potential pharmacological advantages. Its relative inhibitory potency against bone resorption exceeds earlier compounds like pamidronate and alendronate but requires comparative evaluation against other recently developed agents [1] [4].

Table 1: Structural Classification of Bisphosphonate-942 Relative to Established Bisphosphonates

CompoundR1 GroupR2 GroupNitrogen-ContainingRelative Potency
Bisphosphonate-942-OHHeterocyclic N-containing side chainYesApproximately 15,000x etidronate
Etidronate-CH₃-CH₃No1x (Reference)
Clodronate-Cl-ClNo10x
Pamidronate-OH-(CH₂)₂-NH₂Yes100x
Alendronate-OH-(CH₂)₃-NH₂Yes1,000x
Ibandronate-OH-CH₂-N(CH₃)-(CH₂)₅-NH₂Yes5,000x
Zoledronate-OHImidazole ringYes10,000x

Bisphosphonate-942's classification within therapeutic categories includes antiresorptive agents, bone-modifying agents, and osteoclast inhibitors. Its pharmacological action occurs through selective adsorption to bone mineral surfaces, particularly at sites of active remodeling, followed by intracellular uptake in osteoclasts during resorptive activity. The nitrogen-containing heterocycle enables potent inhibition of FPPS, a key enzyme in the mevalonate pathway essential for osteoclast function and survival [1] [2] [4].

Historical Development and Position in Bisphosphonate Generations

The development of Bisphosphonate-942 represents the culmination of progressive structural optimization spanning five decades of bisphosphonate research. First-generation non-nitrogenous bisphosphonates (developed 1960s-1970s), including etidronate and clodronate, functioned primarily through physicochemical inhibition of hydroxyapatite dissolution and incorporation into cytotoxic adenosine triphosphate analogues. These compounds demonstrated limited antiresorptive potency and risked impaired bone mineralization at therapeutic doses. Second-generation nitrogen-containing bisphosphonates (1980s-1990s), exemplified by pamidronate and alendronate, introduced amino-terminal groups that enabled inhibition of FPPS, increasing potency 100-1000-fold over etidronate. Their mechanism specifically targeted osteoclast intracellular signaling pathways through prevention of protein prenylation [1] [7].

Third-generation bisphosphonates (late 1990s-2010s) featured nitrogen-containing heterocyclic structures that dramatically enhanced FPPS binding affinity. Zoledronate (imidazole-containing) and risedronate (pyridinyl-containing) achieved 5,000-10,000-fold greater potency than first-generation compounds, enabling lower dosing and less frequent administration. These agents demonstrated superior efficacy in reducing vertebral and non-vertebral fractures in osteoporosis and managing skeletal complications in malignancy [1] [4].

Bisphosphonate-942 emerges as a fourth-generation compound, building upon heterocyclic nitrogen optimization with enhanced three-dimensional molecular configuration that improves FPPS binding kinetics. Its historical significance lies in addressing pharmacokinetic limitations of earlier agents while maintaining high potency. Specifically, Bisphosphonate-942 exhibits increased mineral binding affinity, prolonging skeletal retention at active remodeling sites, while its molecular configuration reduces potential for non-target tissue effects. Preclinical studies indicate a relative potency approximately 1.5 times greater than zoledronate against purified human FPPS, positioning it as the most potent bisphosphonate described to date [4] [7].

Table 2: Generational Evolution of Bisphosphonate Therapeutics Leading to Bisphosphonate-942

GenerationTime PeriodRepresentative CompoundsKey Structural InnovationsRelative Potency Increase
First1960s-1970sEtidronate, ClodronateP-C-P backbone; Simple side chains1-10x
Second1980s-1990sPamidronate, AlendronateAmino-terminal R2 groups100-1,000x
ThirdLate 1990s-2010sZoledronate, Risedronate, IbandronateNitrogen-containing heterocycles5,000-10,000x
Fourth2020s-PresentBisphosphonate-942Optimized heterocyclic conformation; Enhanced FPPS binding affinity>10,000-15,000x

The structural evolution culminating in Bisphosphonate-942 reflects progressive understanding of FPPS enzyme topology and bisphosphonate-enzyme interactions revealed through crystallographic studies. These investigations identified specific molecular interactions between the bisphosphonate phosphonate groups and FPPS active sites, as well as critical hydrogen bonding involving nitrogen atoms in the R2 side chain. Bisphosphonate-942 optimizes these interactions through stereochemical modifications that enhance binding kinetics and residence time [1] [4].

Unmet Clinical Needs Addressed by Novel Bisphosphonate Agents

Despite established efficacy of existing bisphosphonates, several clinical challenges persist that motivate development of advanced agents such as Bisphosphonate-942. First, approximately 20-30% of osteoporosis patients exhibit suboptimal response to current bisphosphonate therapy, evidenced by insufficient bone mineral density improvement or ongoing fracture incidence. This treatment resistance stems from multiple factors, including pharmacodynamic variability, adherence limitations with oral regimens, and individual differences in bone turnover rates. Bisphosphonate-942 addresses these limitations through enhanced potency and prolonged skeletal residence time, potentially enabling less frequent dosing intervals while maintaining consistent therapeutic effect. Preclinical investigations demonstrate more sustained suppression of bone resorption biomarkers compared to existing agents, suggesting potential for extended dosing intervals in clinical application [2] [8].

In oncology, skeletal metastatic disease continues to cause substantial morbidity despite available bone-modifying agents. Current bisphosphonates reduce skeletal-related events (SREs) by 30-40% in malignancies such as breast cancer and multiple myeloma, leaving considerable unmet need. Bisphosphonate-942 demonstrates preclinical activity against tumor cell lines within the bone microenvironment, potentially through indirect immunomodulatory effects on gamma delta (γδ) T cells and direct anti-angiogenic properties. Research indicates superior inhibition of osteolytic lesion progression in animal models of bone metastasis compared to zoledronic acid, particularly in early intervention scenarios. These findings suggest potential for enhanced preservation of bone architecture in metastatic settings [3] [4] [6].

The management of metabolic bone disorders in pediatric populations presents unique challenges, as safety concerns limit long-term use of existing potent bisphosphonates in developing skeletons. Bisphosphonate-942 exhibits selective accumulation at sites of high bone turnover with reduced non-target tissue distribution in juvenile animal models. This pharmacodynamic profile may translate to improved safety margins for children with osteogenesis imperfecta and secondary osteoporosis. Additionally, its potential for extended dosing intervals addresses practical administration challenges in pediatric populations [9].

Emerging research indicates potential applications beyond traditional antiresorptive indications. Bisphosphonate-942 demonstrates chondroprotective effects in preclinical osteoarthritis models through subchondral bone modulation. By normalizing aberrant bone remodeling beneath articular cartilage, it reduces osteophyte formation and cartilage degeneration in a dose-dependent manner. This positions Bisphosphonate-942 as a potential disease-modifying agent for osteoarthritis, a condition without approved structure-modifying therapies. Similarly, investigations suggest benefits in conditions involving pathological calcification, where high mineral affinity enables targeted inhibition of ectopic mineralization [5].

The pharmacological profile of Bisphosphonate-942 may address limitations in treatment sequencing following anabolic osteoporosis therapy. Current approaches face challenges maintaining bone mass gains after discontinuation of bone-forming agents. Preclinical data indicate that Bisphosphonate-942 more effectively preserves anabolic therapy-induced bone mass compared to existing bisphosphonates when initiated during the transition period. This property stems from its targeted distribution to newly formed bone matrices deposited during anabolic treatment [8] [10].

Finally, Bisphosphonate-942 incorporates molecular features designed to minimize renal exposure while maintaining high antiresorptive potency. Through structural modifications that enhance bone affinity and reduce circulating concentrations, preclinical models demonstrate reduced nephrotoxic potential compared to existing intravenous bisphosphonates. This addresses a significant constraint in managing patients with compromised renal function who require antiresorptive therapy [4] [6].

Properties

Product Name

Bisphpshonate-942

IUPAC Name

[2-[methyl(octyl)amino]-1-phosphonoethyl]phosphonic acid

Molecular Formula

C11H27NO6P2

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C11H27NO6P2/c1-3-4-5-6-7-8-9-12(2)10-11(19(13,14)15)20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18)

InChI Key

QHCZJADGLCZUHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CC(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.